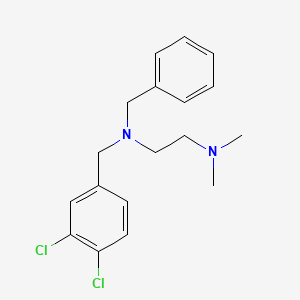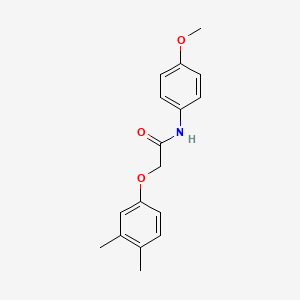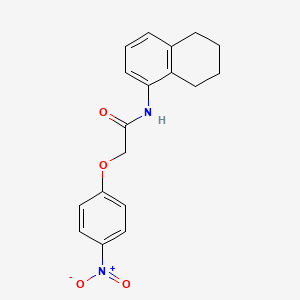
N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, commonly known as DFP-1080, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. DFP-1080 is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body.
Wirkmechanismus
DFP-1080 works by inhibiting the enzyme N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide, DFP-1080 increases the levels of endocannabinoids in the body, which can have analgesic, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
DFP-1080 has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body. These endocannabinoids are known to have analgesic, anti-inflammatory, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFP-1080 in lab experiments is its potency as a N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitor. DFP-1080 has been shown to be more potent than other N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitors such as URB597 and PF-3845.
One limitation of using DFP-1080 in lab experiments is its potential toxicity. DFP-1080 has been shown to be toxic to certain cell types at high concentrations.
Zukünftige Richtungen
For the study of DFP-1080 include further investigation of its potential use in pain management, addiction treatment, and neurodegenerative diseases. In addition, studies on the pharmacokinetics and toxicity of DFP-1080 are needed to determine its safety and efficacy in humans. Finally, the development of more selective N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitors may lead to the discovery of new therapeutic targets for various diseases.
Synthesemethoden
DFP-1080 can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylacetic acid with 5-methyl-2-furanboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form DFP-1080.
Wissenschaftliche Forschungsanwendungen
DFP-1080 has been extensively studied for its potential application in various fields such as pain management, addiction, and neurodegenerative diseases. As a N-(2,4-dichlorophenyl)-3-(5-methyl-2-furyl)propanamide inhibitor, DFP-1080 can increase the levels of endocannabinoids in the body, which are known to have analgesic and anti-inflammatory effects. Studies have shown that DFP-1080 can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
DFP-1080 has also been studied for its potential use in addiction treatment. Endocannabinoids are known to play a role in reward processing and addiction, and DFP-1080 has been shown to reduce drug-seeking behavior in animal models of addiction.
In addition, DFP-1080 has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Endocannabinoids are known to have neuroprotective effects, and DFP-1080 has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2/c1-9-2-4-11(19-9)5-7-14(18)17-13-6-3-10(15)8-12(13)16/h2-4,6,8H,5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINEXZJMZOVMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorophenyl)-3-(5-methylfuran-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-1,3-thiazol-2-yl-2-[(trifluoroacetyl)amino]benzamide](/img/structure/B5811118.png)
![1-(4-fluorophenyl)-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5811120.png)


![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5811150.png)

![2-{4-[2-cyano-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenoxy}acetamide](/img/structure/B5811165.png)
![[1-(1,3-benzodioxol-5-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]malononitrile](/img/structure/B5811176.png)


![N-[3-nitro-5-(2-phenylcarbonohydrazonoyl)phenyl]acetamide](/img/structure/B5811194.png)

